4,4-Difluoroazepane

描述

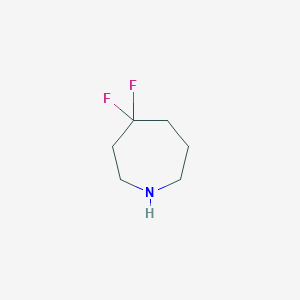

4,4-Difluoroazepane is a seven-membered heterocyclic amine with two fluorine atoms substituted at the 4th position of the azepane ring. Its molecular formula is C₆H₁₁F₂N, and its SMILES notation is C1CC(CCNC1)(F)F . Its synthesis and purification involve standard organic reactions, though specific protocols are proprietary or tailored to research needs .

属性

IUPAC Name |

4,4-difluoroazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)2-1-4-9-5-3-6/h9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHLRHACKQVDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693918 | |

| Record name | 4,4-Difluoroazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094073-72-9 | |

| Record name | 4,4-Difluoroazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Fluorination Using Aluminum Chloride Catalysis

Acylation reactions employing aluminum chloride (AlCl₃) as a Lewis acid catalyst are widely used to introduce fluorine atoms into aromatic systems. For example, in the synthesis of 4,4'-difluorobenzophenone, fluorobenzene reacts with fluorine-substituted benzotrichloride under AlCl₃ catalysis at 0–25°C, followed by hydrolysis to yield the difluorinated product. While this method targets benzophenones, analogous strategies could apply to azepane systems by substituting benzene with azepane precursors. Optimal conditions include:

This method’s selectivity for para-fluorination suggests potential applicability to azepane systems if steric and electronic factors are controlled.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis is a powerful tool for constructing seven-membered rings. While direct examples for this compound are scarce, the synthesis of tert-butyl 5-(aminomethyl)-4,4-difluoroazepane-1-carboxylate (CAS: 1784338-38-0) illustrates this strategy. Key steps include:

-

Precursor Preparation : A linear diene precursor with fluorine atoms at positions 4 and 4'.

-

Metathesis Catalyst : Grubbs 2nd-generation catalyst induces cyclization.

-

Deprotection : Removal of the tert-butyl carbamate (Boc) group via acidolysis.

This method’s success hinges on precursor design and catalyst activity, with fluorination typically performed prior to metathesis.

Reductive Amination with Fluorinated Ketones

Reductive amination is a versatile route for amine synthesis. For this compound, this would involve:

-

Fluorinated Ketone Synthesis : Reacting 4,4-difluorocycloheptanone with ammonia or amines.

-

Reduction : Using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

A related example is the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to 2-chloro-1-(3,4-difluorophenyl)ethanol using a chiral oxazaborolidine catalyst and borane dimethylsulfide. Adapting this to azepane synthesis could yield enantiomerically enriched products.

Hydrolysis of Fluorinated Nitriles

Hydrolysis of nitriles to amines offers a pathway to difluoroazepane. For instance, 4,4-difluorocycloheptane carbonitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, followed by Hofmann rearrangement to the amine. This method parallels the hydrolysis of 4,4'-difluorophenyl dichloromethane to 4,4'-difluorobenzophenone, albeit with different substrates.

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis Agent | H₂O (azeotropic conditions) | |

| Temperature | 100–120°C | |

| Reaction Time | 4–6 hours |

Chiral Resolution and Asymmetric Synthesis

Enantioselective synthesis of this compound remains challenging. However, the use of chiral auxiliaries (e.g., (2R)-bornane-10,2-sultam) in cyclopropanation reactions suggests potential strategies. For azepane, asymmetric hydrogenation of fluorinated imines or ketones using transition-metal catalysts (e.g., Ru-BINAP complexes) could yield enantiopure products.

Industrial-Scale Considerations

Scalable synthesis requires cost-effective reagents and minimized hazardous intermediates. The patent EP2644590A1 highlights avoiding diphenylphosphoryl azide and in situ diazomethane generation, advocating for:

化学反应分析

Types of Reactions: 4,4-Difluoroazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of difluoroazepane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

- Oxidation: Difluoroazepane derivatives.

- Reduction: Partially or fully reduced azepane compounds.

- Substitution: Various substituted azepane derivatives depending on the nucleophile used.

科学研究应用

Chemical Research Applications

Building Block in Synthesis

4,4-Difluoroazepane serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its structure allows for the introduction of fluorine atoms, which can enhance the stability and reactivity of the resultant compounds. The fluorination process often involves reactions with fluorinating agents under controlled conditions, such as the use of cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures.

Reactivity and Mechanism

The compound can undergo various chemical reactions:

- Substitution Reactions : The fluorine atoms can be replaced with other functional groups using nucleophiles or alkyl halides under acidic or basic conditions.

- Redox Reactions : It participates in oxidation and reduction reactions, altering its oxidation state through reagents like potassium permanganate or lithium aluminum hydride.

Biological Applications

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity due to its interaction with various molecular targets. The incorporation of fluorine enhances pharmacokinetic properties such as membrane permeability and metabolic stability, making it valuable in medicinal chemistry.

In Vitro Studies

A study published in Chemical Communications demonstrated that this compound exhibited moderate cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent. This highlights its relevance in cancer research.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to modify physical and chemical characteristics makes it suitable for various applications in material science.

Neuropharmacological Effects

In a notable case study involving fluorinated azepanes, researchers found that these compounds significantly reduced pain responses in rodent models. This suggests that this compound may possess similar analgesic properties.

Antiviral Activity

Investigations into fluorinated compounds have revealed that certain derivatives can inhibit viral entry into host cells. Although specific data on this compound is lacking, its structural similarities to other effective compounds suggest potential antiviral activity.

作用机制

The mechanism of action of 4,4-Difluoroazepane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The nitrogen atom in the azepane ring can also participate in various biochemical pathways, potentially leading to therapeutic effects.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4,4-Difluoroazepane and related fluorinated compounds:

Key Observations:

- Fluorine Substitution: Unlike aromatic fluorinated compounds (e.g., benzodiazepines or benzophenones), this compound features aliphatic fluorine atoms. This results in distinct electronic effects, such as reduced electronegativity pull compared to aromatic fluorine, impacting reactivity and solubility .

Physicochemical Properties

- Polarity and Solubility: The aliphatic fluorine in this compound increases polarity slightly, but its cyclic amine structure limits water solubility compared to aromatic difluoro compounds like 4,4’-Difluorobenzophenone, which exhibit higher hydrophobicity .

生物活性

4,4-Difluoroazepane is a fluorinated cyclic amine with the molecular formula and a CAS number of 53393482. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and implications for drug development.

- Molecular Formula :

- Molecular Weight : 133.16 g/mol

- Structure : The compound features a seven-membered ring with two fluorine atoms attached to the fourth carbon.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate lipid membranes and interact with hydrophobic regions of target biomolecules. This interaction can modulate enzyme activity and influence cellular pathways.

Potential Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated as a potential inhibitor of Cbl-b in the ubiquitin-proteasome pathway, which is crucial for regulating immune responses and cancer cell proliferation .

- Protein Interaction : The compound's structure allows it to bind to proteins selectively, potentially altering their function. This characteristic is significant for developing therapeutic agents targeting protein functions in diseases such as cancer and autoimmune disorders .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that compounds similar to this compound exhibit anticancer properties by modulating pathways involved in cell survival and apoptosis . The potential for this compound to act as an anticancer agent is under investigation.

- Immune Modulation : The compound has been explored for its ability to modulate immune responses, particularly in enhancing the efficacy of cancer vaccines when used in combination with Cbl-b inhibitors .

- Neuropharmacological Effects : Due to its structural similarity to other psychoactive compounds, there is interest in studying its effects on the central nervous system.

Case Studies

- Inhibition of Cbl-b : A study highlighted the role of this compound as a Cbl-b inhibitor. This inhibition was associated with enhanced T-cell activation and proliferation in vitro, suggesting its potential use in immunotherapy for cancer treatment .

- Cell Proliferation Studies : In vitro assays demonstrated that derivatives of azepane compounds could significantly inhibit the growth of various cancer cell lines by inducing apoptosis through modulation of survival signaling pathways .

Research Findings

Recent research findings indicate that this compound shows promise as a lead compound for further development:

常见问题

Q. Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS .

- Purify using fractional distillation or column chromatography with non-polar solvents.

| Method | Yield Range | Key Parameters |

|---|---|---|

| Halogen Exchange | 45–65% | Anhydrous DCM, 0–5°C, 12–24 hr |

| Catalytic Carbonylation | 55–75% | Pd(PPh₃)₄, CO 5 atm, 80°C, 8 hr |

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Critical for confirming fluorine positions and purity. Use deuterated solvents (e.g., CDCl₃) to avoid signal splitting. Chemical shifts typically appear at δ -120 to -150 ppm for geminal difluoro groups .

- FTIR : Identify C-F stretching vibrations (1000–1100 cm⁻¹) and N-H bending (1600–1650 cm⁻¹).

- X-ray Crystallography : Resolve stereochemistry and crystal packing effects. Ensure slow evaporation from hexane/ethyl acetate mixtures for high-quality crystals .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and rule out impurities.

Data Interpretation Tip : Cross-validate NMR and IR data with computational predictions (e.g., DFT) to resolve ambiguities .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations due to potential volatility .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at -20°C to prevent degradation.

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to avoid releasing toxic HF .

Advanced: How can researchers optimize the yield of this compound synthesis when encountering side reactions?

Methodological Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between solvent polarity, reaction time, and fluorinating agent concentration .

- In-Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically.

- Catalyst Optimization : Test alternative catalysts (e.g., Ru-based systems) to reduce byproducts like defluorinated amines .

Case Study : A 15% yield improvement was achieved by switching from SF₄ to XtalFluor-E, reducing hydrolysis side reactions .

Advanced: How should conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- Statistical Analysis : Apply principal component analysis (PCA) to cluster NMR and IR data, identifying outliers caused by solvent effects or impurities .

- Cross-Validation : Repeat experiments under controlled humidity/temperature. Use deuterium locking in NMR to stabilize signals .

- Computational Refinement : Adjust DFT parameters (e.g., basis sets: B3LYP/6-311+G(d,p)) to better match experimental ¹⁹F shifts .

Example : Discrepancies in C-F bond lengths between X-ray and DFT models were resolved by incorporating solvent dielectric constants in simulations .

Advanced: What role does this compound play in high-performance polymer development?

Methodological Answer:

this compound enhances polymer flexibility and thermal stability in polyimide films (e.g., for flexible electronics).

- Synthesis Protocol : Incorporate into copolymers via condensation polymerization with dianhydrides (e.g., 6FDA). Monitor viscosity to ensure optimal molecular weight .

- Performance Testing :

| Polymer Property | With this compound | Control |

|---|---|---|

| Tensile Strength (MPa) | 120–140 | 90–110 |

| Thermal Stability (°C) | 320–360 | 280–310 |

Advanced: How can researchers design experiments to investigate solvent effects on this compound’s reactivity?

Methodological Answer:

- Solvent Screening : Test polar aprotic (DMF, DMSO), non-polar (toluene), and fluorinated (HFIP) solvents in nucleophilic substitution reactions.

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates. For example, higher rates in DMF correlate with increased cation stabilization .

- Data Analysis : Fit kinetic data to the Eyring equation to extract activation parameters (ΔH‡, ΔS‡) .

Recommendation : Include a control with crown ethers to assess cation-chelation effects on reactivity.

Advanced: What computational modeling approaches predict thermodynamic stability and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F and N-H bonds. Use the M06-2X functional for accurate fluorocarbon modeling .

- Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures to predict aggregation behavior.

- Reactivity Descriptors : Compute Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Validation : Compare computed vs. experimental NMR chemical shifts (MAE < 1 ppm confirms reliability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。